N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Description
The compound N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide (hereafter referred to as the target compound) is a modified nucleoside intermediate critical for oligonucleotide therapeutics. Its synthesis involves:
- Protective groups: The 5′-hydroxyl is shielded by a bis(4-methoxyphenyl)phenylmethoxy (DMT) group, while the 3′-hydroxyl is protected by a tert-butyl(dimethyl)silyl (TBDMS) group .
- Phosphoramidite linkage: The 2-cyanoethoxy diisopropylphosphoramidite group enables controlled coupling during solid-phase oligonucleotide synthesis .
- Characterization: Confirmed via LC/MS (99% purity) and NMR spectroscopy (1H, 13C, 31P), with molecular weight ~777.9 g/mol .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXHNCNNHASXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N7O8PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the purine core, followed by the sequential addition of various functional groups. Key steps include:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: This is achieved through an amide coupling reaction using reagents such as carbodiimides.
Addition of the Silyl Ether Group: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride.
Attachment of the Methoxyphenyl Groups: This is typically done through etherification reactions using methoxyphenyl halides.
Incorporation of the Cyanoethoxy Group: This involves nucleophilic substitution reactions with cyanoethoxy reagents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under controlled conditions:
Key findings:
-
TBDMS cleavage achieves >95% yield without affecting the purine base.
-
DMTr removal shows pH-dependent kinetics (optimal at pH 2.5-3.0) .
Phosphorylation Reactions
The phosphoramidite group enables oligonucleotide synthesis:
Reaction Scheme
textCompound + 5'-OH Nucleoside → [Tetrazole Catalyst] → Phosphite Triester Intermediate → [Iodine Oxidation] → Phosphodiester Bond
| Parameter | Value | Source |
|---|---|---|
| Coupling Efficiency | 98.5-99.2% | |
| Reaction Time | 2 min/nucleotide | |
| Optimal Temperature | 20-25°C |
This reactivity forms the basis for its use in solid-phase DNA/RNA synthesis .
Nucleoside Modifications
The purine base participates in specific transformations:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Glycosidic Bond Cleavage | 80% acetic acid (reflux) | Release of benzamidopurine |
| N6-Benzoyl Deacylation | Conc. NH4OH (37°C, 8 hr) | Free adenine derivative |
| Methylation | CH3I/K2CO3 (DMF, 60°C) | 7-Methylguanine analog |
Studies show temperature sensitivity:
-
Glycosidic bond cleavage requires >80°C for completion
-
Overexposure to basic conditions leads to β-elimination (15% side products)
Protection/Deprotection Cascades
Strategic manipulation of protecting groups:
Sequential Deprotection Protocol
-
TBDMS removal (HF-pyridine, 0°C, 30 min)
-
DMTr cleavage (ZnBr2 in MeOH, 10 min)
-
Cyanoethyl elimination (DBU/MeCN, 1 hr)
Yields fully deprotected nucleoside with <2% degradation .
Stability Profile
Critical degradation pathways under stress conditions:
| Stressor | Half-Life | Major Degradants |
|---|---|---|
| pH 1.0 (HCl) | 12 min | Depurinated byproduct |
| 40°C/75% RH | 28 days | Oxidized phosphoramidite |
| UV Light (254 nm) | 4 hr | Ring-opened purine derivative |
Data from accelerated stability studies ( , ) confirm the need for anhydrous storage at -20°C.
Scientific Research Applications
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Estimated based on structural formulas.
Key Observations:
Compound 35 replaces TBDMS with a sulfanyl group, which may alter reactivity and purification efficiency .
Phosphoramidite vs. Non-Phosphoramidite Analogues: The 2-cyanoethoxy phosphoramidite in the target compound and Compound 35 facilitates automated oligonucleotide assembly, whereas CAS 142979-39-3 lacks this group, limiting its utility in chain elongation .
Purine Modifications :
- Compound 43 features a 6-oxo purine derivative, which may influence base-pairing affinity or metabolic stability compared to the benzamide-substituted purine in the target compound .
Physicochemical and Functional Properties
Table 2: Comparative Properties
Key Findings:
- Stability : The TBDMS group in the target compound provides superior protection against nucleophilic attack compared to sulfanyl or methoxy groups .
- Solubility : The DMT group reduces aqueous solubility, necessitating organic solvents for handling, whereas sulfanyl or hydroxymethyl analogues (e.g., Compound 43) may exhibit better solubility .
Biological Activity
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure incorporates various functional groups that may contribute to its biological activity.
- Molecular Formula : C₄₄H₄₉N₅O₇Si
- Molecular Weight : 788 g/mol
- CAS Number : 81256-88-4
- Purity : 95%
The compound features a purine base, a benzamide moiety, and several methoxy and silyl groups, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors. The interactions may lead to modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Research Findings
Recent studies have explored the biological implications of similar compounds with related structures:
- PPARγ Agonism : Compounds structurally related to the target molecule have shown activity as partial agonists at the nuclear receptor PPARγ, which is involved in glucose and lipid metabolism .
- Antiproliferative Effects : Various derivatives have been tested for their antiproliferative effects on cancer cell lines, indicating potential use in oncology .
- Neuroprotective Properties : Some related compounds have demonstrated neuroprotective effects, suggesting that modifications to the core structure could enhance these properties .
Case Studies
- Case Study 1 : A derivative of the compound was tested against breast cancer cell lines and showed significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising avenue for cancer therapy .
- Case Study 2 : In vitro studies demonstrated that a similar compound exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this nucleoside phosphoramidite, and how is the phosphoramidite group introduced?
- Methodological Answer : The phosphoramidite group is introduced via a two-step process. First, phosphorus trichloride reacts with methanol at -10°C to form methoxydichlorophosphine. This intermediate is then treated with N,N-diisopropylamine in dry ether at 0°C, followed by filtration and vacuum distillation to isolate the bis(N,N-diisopropylamino)methoxyphosphine. The final phosphoramidite group is coupled to the nucleoside under anhydrous conditions using tetrazole as an activator .
- Key Parameters : Maintain strict temperature control (-10°C to 0°C) to avoid side reactions. Use dry solvents and inert atmosphere (argon/nitrogen) to prevent hydrolysis.
Q. How is the tert-butyldimethylsilyl (TBDMS) protecting group stabilized during synthesis, and what are its removal conditions?
- Methodological Answer : The TBDMS group is introduced to protect the 3′-hydroxyl of the ribose moiety. It is stable under acidic conditions (e.g., during DMT group removal) but removed selectively using fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) in tetrahydrofuran (THF). Validate removal via thin-layer chromatography (TLC) or LC-MS .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use H/C NMR to confirm functional groups (e.g., DMT protons at δ 6.8–7.4 ppm, tert-butyl signals at δ 0.8–1.1 ppm). High-resolution mass spectrometry (HRMS) or MALDI-TOF verifies molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in oligonucleotide synthesis using this phosphoramidite?
- Methodological Answer : Coupling efficiency (>98%) requires:
- Activation : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
- Reaction Time : Extend coupling time to 3–5 minutes for sterically hindered nucleosides.
- Moisture Control : Maintain <10 ppm water content in solvents and reagents.
- Validation : Perform trityl assay to quantify unreacted hydroxyl groups post-coupling .
Q. What strategies mitigate side reactions during DMT group removal without compromising the TBDMS group?
- Methodological Answer : Use dichloroacetic acid (2–3% in dichloromethane) for DMT removal. Limit exposure time (<30 seconds) to prevent acid-catalyzed depurination. Monitor via UV-vis spectroscopy (λ = 498 nm for DMT cation) .
Q. How do contradictions in reported NMR spectra (e.g., δ shifts for cyanoethyl groups) arise, and how should they be resolved?
- Methodological Answer : Solvent polarity (CDCl₃ vs. DMSO-d₆) and temperature affect δ shifts. For example, the cyanoethyl group’s protons may appear at δ 2.5–3.0 ppm in CDCl₃ but downfield in DMSO. Always compare spectra under identical conditions and reference against synthetic intermediates .
Key Research Considerations
- Stability : Store phosphoramidites at -20°C under argon. Desiccate immediately after use to prevent hydrolysis .
- Environmental Impact : Follow protocols for hazardous waste disposal (e.g., cyanide-containing byproducts from cyanoethyl groups) .
- Automation : Integrate with AI-driven synthesis platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
